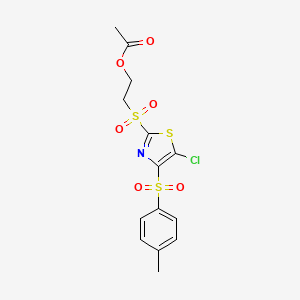

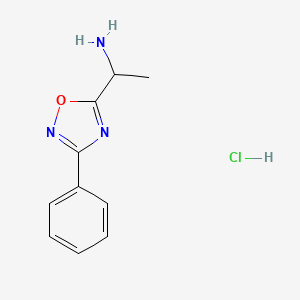

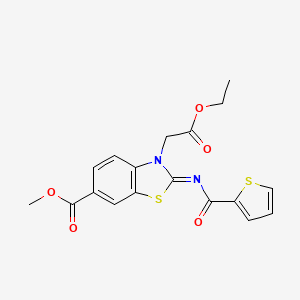

![molecular formula C26H19ClFN3OS B2696531 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-68-6](/img/structure/B2696531.png)

2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a heterocyclic compound with a molecular formula of C23H20ClFN2OS2 and a molecular weight of 458.99. It belongs to a class of compounds known as thioxopyrimidines .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, like our compound of interest, is often based on [3+3], [4+2], or [5+1] cyclization processes or domino reactions . In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom. The compound also contains a benzyl group attached to the pyrimidine ring via a sulfur atom.Chemical Reactions Analysis

The chemical reactions involving thioxopyrimidines are diverse and can lead to a variety of products . The introduction of a thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .Scientific Research Applications

Synthesis and Anticancer Applications

- Microwave-assisted Synthesis for Anticancer Agents : Research has demonstrated the efficient and rapid synthesis of fluorinated coumarin–pyrimidine hybrids, showing significant cytotoxicity against human cancer cell lines, such as lung carcinoma (A-549) and adenocarcinoma mammary gland (MDA-MB-231), with some compounds exhibiting potency comparable to or greater than the standard drug Cisplatin. DNA cleavage studies indicated the potential mechanism involving genomic cleavage, underscoring the therapeutic relevance of these compounds in cancer treatment (Hosamani, Reddy, & Devarajegowda, 2015).

Antitubercular Activity

- Design and Synthesis Against Tuberculosis : Derivatives synthesized under microwave irradiation were evaluated for their antitubercular activity, showing potent activity against Mycobacterium tuberculosis H37Rv strain with minimal cytotoxicity. The DNA cleavage capacity of these compounds suggests a promising lead for antitubercular agent development (Reddy, Hosamani, & Devarajegowda, 2015).

Biological and Pharmacological Exploration

- Larvicidal and Antimicrobial Activities : Studies on pyrimidine linked with morpholinophenyl derivatives highlighted their larvicidal and significant antimicrobial activities. The presence of electron-withdrawing groups attached to the benzyl ring enhances these activities, suggesting the utility of these compounds in developing agents against pests and pathogens (Gorle et al., 2016).

Antifungal and Antibacterial Properties

- Synthesis and Evaluation of Thieno[2,3-d]Pyrimidin-4(3H)-One Derivatives : New derivatives showed higher antifungal activity against Candida species than fluconazole and better antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for developing new antimicrobial agents (Kahveci et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. It is mentioned that this product is not intended for human or veterinary use and is for research use only.

Future Directions

Thioxopyrimidines and their analogs are versatile objects for chemical modification and exhibit significant biological activity . Despite decades of search for bioactive agents among compounds with a pyrimidine moiety, their potential is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClFN3OS/c1-16-7-5-6-10-22(16)31-25(32)24-23(20(14-29-24)17-8-3-2-4-9-17)30-26(31)33-15-18-11-12-19(28)13-21(18)27/h2-14,29H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNYERTXSKSEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

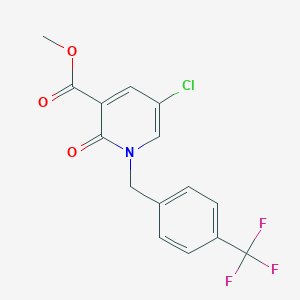

![4-chloro-N-[(4-fluorophenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2696451.png)

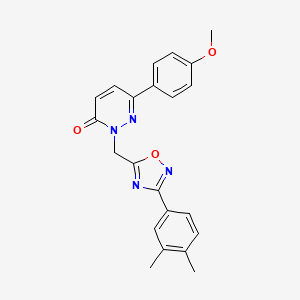

![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)

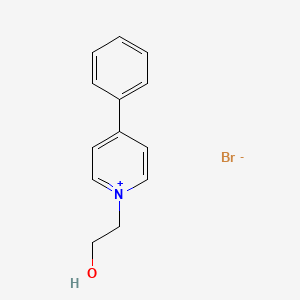

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696465.png)

![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)